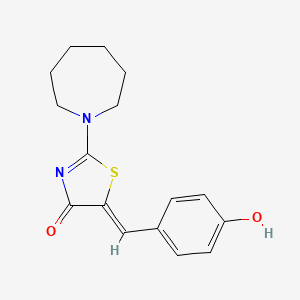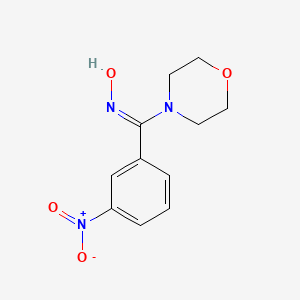![molecular formula C11H13N3O4S2 B5565625 4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)
4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamethoxazole is a compound with the empirical formula C10H11N3O3S and a molecular weight of 253.28 . It’s a type of sulfonamide, which is a group of drugs used to treat bacterial infections .
Molecular Structure Analysis
The molecular structure of Sulfamethoxazole consists of a sulfonamide group attached to a benzene ring, which is further connected to an isoxazole ring . The exact structure of “4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide” might be different, but likely has some similarities due to the presence of similar functional groups.Chemical Reactions Analysis
The chemical reactions involving Sulfamethoxazole are complex and depend on the specific conditions and reactants present . Without more specific information, it’s difficult to provide an analysis of the chemical reactions of “4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide”.Physical And Chemical Properties Analysis
Sulfamethoxazole has a molecular weight of 253.28 and its empirical formula is C10H11N3O3S . The physical and chemical properties of “4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide” could be different due to the differences in their molecular structures.Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research has explored the synthesis and molecular structure of compounds related to 4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, highlighting their antimicrobial activity. A study by Ghorab et al. (2017) describes the synthesis of a series of sulfonamide derivatives displaying significant antibacterial and antifungal activities. These compounds were synthesized from a starting material similar in structure to the compound of interest and showed potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study suggests the potential of these sulfonamide derivatives in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Biological Activities and Applications
Further research into sulfonamide derivatives, similar to 4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, has revealed a variety of biological activities. For instance, the study by Fahim and Shalaby (2019) synthesized benzenesulfonamide derivatives and evaluated their antitumor activity, showing promising results against specific cell lines. This highlights the potential application of such compounds in cancer research and therapy (Fahim & Shalaby, 2019).
Chemical Reactivity and Transformations
Research has also focused on the chemical reactivity and transformations of compounds structurally related to 4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide. For example, the work by Kropp et al. (1996) discusses the biotransformation of dimethylbenzothiophenes by Pseudomonas strains, providing insights into the microbial degradation of sulfur heterocycles in petroleum. This research could have implications for environmental science and bioremediation efforts (Kropp, Saftić, Andersson, & Fedorak, 1996).
Mécanisme D'action
Sulfamethoxazole works by inhibiting the synthesis of dihydrofolic acid, a form of folic acid that bacteria need to survive . The mechanism of action of “4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide” could be similar, but without more information, this is just a speculation.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-7-4-10(13-18-7)12-11(15)9-5-8(6-19-9)20(16,17)14(2)3/h4-6H,1-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKVMACFZSQVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)



![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)
![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)


![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)


![(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)
